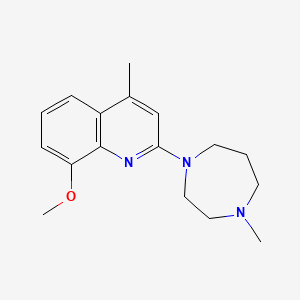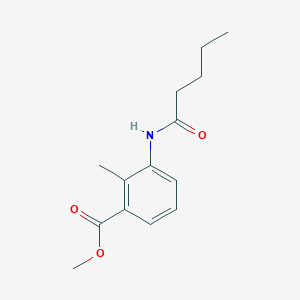
methyl 2-methyl-3-(pentanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-(pentanoylamino)benzoate, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and is widely used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
Methyl 2-methyl-3-(pentanoylamino)benzoate acts as a selective agonist for the GPR84 receptor, which is expressed in various immune cells, including macrophages and dendritic cells. Upon binding to the receptor, this compound activates downstream signaling pathways, leading to the production of cytokines and chemokines that regulate immune system function and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of immune system function and inflammation. Studies have shown that this compound can modulate the production of pro-inflammatory cytokines and chemokines, which are involved in various diseases, including atherosclerosis, diabetes, and cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methyl-3-(pentanoylamino)benzoate has several advantages for use in lab experiments, including its high purity and stability. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be expensive, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for the use of methyl 2-methyl-3-(pentanoylamino)benzoate in scientific research. One potential area of research is the development of this compound as a therapeutic agent for inflammatory diseases, including atherosclerosis, diabetes, and cancer. Additionally, this compound could be used to study the role of the GPR84 receptor in immune system function and inflammation. Finally, further research could be conducted to optimize the synthesis of this compound and develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
Methyl 2-methyl-3-(pentanoylamino)benzoate can be synthesized through the reaction of 2-methyl-3-nitrobenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as zinc dust to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-(pentanoylamino)benzoate has shown potential in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs), which are involved in various physiological processes. This compound has been shown to selectively activate the GPR84 receptor, which is involved in immune system regulation and inflammation. This receptor has been implicated in various diseases, including atherosclerosis, diabetes, and cancer, making this compound a potential therapeutic agent for these conditions.
Propiedades
IUPAC Name |
methyl 2-methyl-3-(pentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-5-9-13(16)15-12-8-6-7-11(10(12)2)14(17)18-3/h6-8H,4-5,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMDCDJVUOLNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)
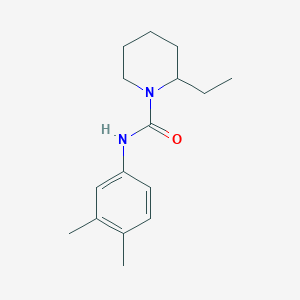
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5348528.png)
![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
![2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5348560.png)
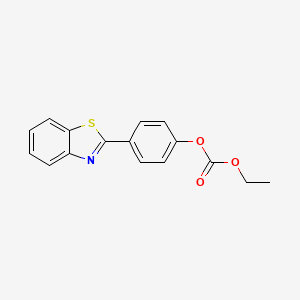
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
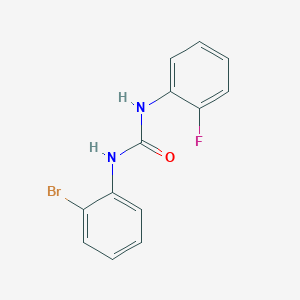
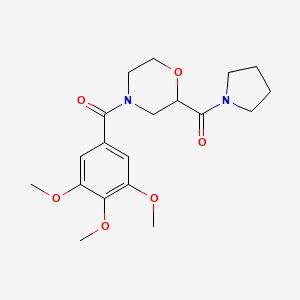
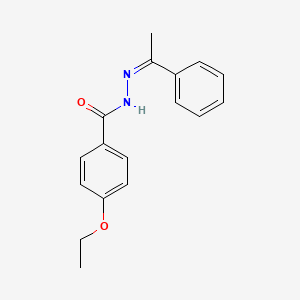
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
